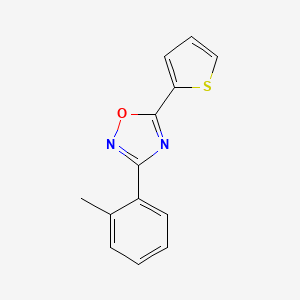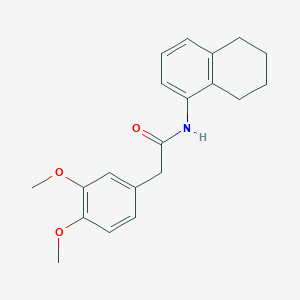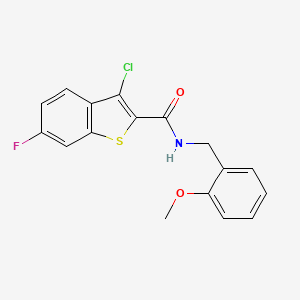
3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole is a heterocyclic compound that has been widely studied due to its potential applications in various fields. This compound has been synthesized using different methods and has been found to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been studied for its potential applications in various fields such as medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been found to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In material science, 3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been used as a building block for the synthesis of various polymers and materials. In agriculture, this compound has been studied for its potential use as a pesticide.
Mecanismo De Acción
The mechanism of action of 3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that this compound exhibits its biological activities by interacting with specific targets in cells. For example, in cancer cells, 3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been found to inhibit cell proliferation by inducing cell cycle arrest and apoptosis. In microbial cells, this compound has been found to inhibit bacterial growth by disrupting the cell membrane.
Biochemical and Physiological Effects
3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been found to exhibit various biochemical and physiological effects. In cancer cells, this compound has been found to induce DNA damage and inhibit the activity of specific enzymes involved in cell proliferation. In microbial cells, this compound has been found to disrupt the cell membrane and inhibit the activity of specific enzymes involved in bacterial growth. In animal models, 3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been found to exhibit anti-inflammatory and analgesic activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole in lab experiments include its potential applications in various fields and its ability to interact with specific targets in cells. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole. These include the synthesis of new derivatives of this compound with improved biological activities, the study of its potential applications in other fields such as energy storage and catalysis, and the development of new methods for its synthesis and purification.
Conclusion
In conclusion, 3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole is a heterocyclic compound that has been widely studied for its potential applications in various fields. This compound has been synthesized using different methods and has been found to exhibit various biochemical and physiological effects. Further studies are needed to fully understand its mechanism of action and to develop new derivatives with improved biological activities.
Métodos De Síntesis
The synthesis of 3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole has been achieved using different methods. One of the methods involves the reaction of 2-aminothiophenol with 2-bromo-4-methylacetophenone in the presence of a base such as potassium carbonate. This reaction yields 3-(2-methylphenyl)-5-(2-thienyl)-1,2,4-oxadiazole as the final product. Other methods involve the use of different starting materials and reaction conditions.
Propiedades
IUPAC Name |
3-(2-methylphenyl)-5-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-9-5-2-3-6-10(9)12-14-13(16-15-12)11-7-4-8-17-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVXOJUYRZPKDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5754827.png)
![5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5754828.png)


![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5754858.png)
![4-(3-chloro-4-fluorophenyl)-5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5754872.png)
![4-chloro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5754874.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754892.png)
![2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid](/img/structure/B5754896.png)
![methyl [4-({[(2-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5754905.png)


